4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

Description

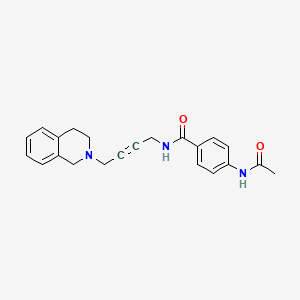

The compound 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an acetamido group at the 4-position and a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer. Its structure combines a rigid alkyne linker with a bicyclic dihydroisoquinoline group, which may confer unique pharmacokinetic or pharmacodynamic properties compared to analogues with alternative linkers or substituents .

Properties

IUPAC Name |

4-acetamido-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-17(26)24-21-10-8-19(9-11-21)22(27)23-13-4-5-14-25-15-12-18-6-2-3-7-20(18)16-25/h2-3,6-11H,12-16H2,1H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCIBIHZJPOZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.

Attachment of the But-2-yn-1-yl Group:

Acetylation and Amidation: The final steps include acetylation of the amine group and amidation to form the benzamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core or the but-2-yn-1-yl group.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the alkyne to an alkene or alkane.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of benzamides are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Medicine

Medicinal chemistry explores the use of such compounds in drug development. Benzamide derivatives have been investigated for their potential as therapeutic agents in treating various diseases.

Industry

In the industrial sector, compounds like this can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and synthetic methodologies between the target compound and its analogues:

Research Findings and Trends

- Pharmacokinetic Optimization : Hydroxypropyl linkers (e.g., Compound 23) are associated with improved aqueous solubility but may require structural tweaks to balance permeability .

- Metabolic Stability: Oxetane and alkyne groups (Compounds 11 and Target) are known to resist oxidative metabolism, suggesting enhanced in vivo half-lives .

Biological Activity

4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects, and relevant research findings.

Chemical Structure

The compound features a benzamide core with an acetamido group and a substituent derived from 3,4-dihydroisoquinoline. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It affects pathways such as the PI3K/Akt and MAPK pathways, which are vital for cell survival and growth.

- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in certain cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Anticancer Activity

In a recent study involving MCF-7 breast cancer cells, this compound exhibited significant anticancer properties. The compound was found to reduce cell viability by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Lung Cancer Inhibition

Another investigation focused on A549 lung cancer cells revealed that this compound effectively inhibited cell growth with an IC50 value of 10 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Research Findings

Recent advancements in synthetic methodologies have facilitated the production of derivatives of this compound, enhancing its biological profile. For instance, modifications at the benzamide core have led to improved potency and selectivity against various cancer types.

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Alkylation : Reacting 3,4-dihydroisoquinoline (THIQ) derivatives with propargyl bromides or chlorides to introduce the alkyne spacer .

- Amide Coupling : Using carbodiimide-based reagents (e.g., DCC, EDC) or boric acid catalysis to conjugate the acetamidobenzoyl moiety to the alkyne intermediate .

- Purification : Column chromatography (silica gel, petroleum ether/acetone gradients) is standard for isolating the final compound . Characterization relies on H/C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H NMR identifies proton environments (e.g., acetamido NH at δ ~10 ppm, alkyne protons at δ ~2.5–3.5 ppm). C NMR confirms carbonyl (C=O) and alkyne (C≡C) carbons .

- Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H] for CHNO) .

- X-ray Crystallography : Resolves stereochemistry and packing motifs, often using SHELX programs for refinement .

Q. What solvent systems are optimal for solubility and stability during experiments?

The compound is polar due to the benzamide and acetamido groups. Recommended solvents:

- Polar aprotic solvents : DMSO, DMF (for biological assays) .

- Chlorinated solvents : Dichloromethane (DCM) for synthetic steps . Stability tests under varying pH and temperature are advised to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced target selectivity?

- Molecular Docking : Predict binding modes to targets like ADAMTS-4 or sigma-2 receptors. For example, the dihydroisoquinoline moiety may occupy hydrophobic pockets, while the benzamide group engages in hydrogen bonding .

- Structure-Activity Relationship (SAR) : Modifying the alkyne spacer length or substituting the acetamido group (e.g., with fluorinated analogs) can improve potency. Evidence from DNA-encoded library screening highlights triazine-based derivatives with >1000-fold selectivity .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate IC values using orthogonal assays (e.g., enzymatic vs. cell-based) to rule off-target effects .

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation pathways (e.g., oxidation of the alkyne) that may explain discrepancies in in vivo vs. in vitro efficacy .

- Crystallographic Data : Compare ligand-bound target structures to confirm binding poses inferred from biochemical data .

Q. How can structural modifications improve pharmacokinetic properties without compromising activity?

- Prodrug Strategies : Esterification of the acetamido group enhances membrane permeability, with enzymatic hydrolysis regenerating the active form .

- Isotope Labeling : F or C radiolabeling (e.g., [F]ISO-1) enables PET imaging to study biodistribution and target engagement in vivo .

Methodological Considerations

Q. What protocols optimize reaction yields for large-scale synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yield by 15–20% compared to conventional heating .

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., alkyne dimerization) and scales up production efficiently .

Q. How should researchers handle discrepancies in NMR or crystallographic data?

- Dynamic NMR Experiments : Variable-temperature H NMR detects conformational flexibility (e.g., rotamers of the benzamide group) that may cause split peaks .

- Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data from non-merohedral twinning, which is common in flexible molecules .

Biological Evaluation

Q. What assays are recommended for evaluating sigma-2 receptor affinity?

- Radioligand Binding : Compete against [I]N-(4-(6,7-dimethoxy-THIQ)butyl)-2,3-dimethoxy-5-iodo-benzamide in membrane preparations .

- Functional Assays : Measure calcium flux or apoptosis in TMEM97-knockout cells to confirm receptor-specific effects .

Q. How can researchers validate anti-aggregation activity for neurodegenerative disease applications?

- Thioflavin T Assays : Monitor inhibition of Aβ fibril formation .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to aggregated proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.